N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Description
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo-pyrazole core substituted with a furan moiety. The structure includes a 2,5-dimethylbenzenesulfonamide group linked via an ethyl spacer to the imidazo[1,2-b]pyrazolyl-furan system.
Critical physicochemical properties (e.g., solubility, melting point, stability) and biological data (e.g., IC₅₀ values, selectivity) remain unreported in publicly accessible literature, limiting a full pharmacological assessment.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-5-6-15(2)18(12-14)27(24,25)20-7-8-22-9-10-23-19(22)13-16(21-23)17-4-3-11-26-17/h3-6,9-13,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDYRJCOPVGVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it’s plausible that it could influence a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown.
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that integrates multiple heterocyclic structures, including furan and imidazo[1,2-b]pyrazole moieties. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Imidazo[1,2-b]pyrazole Moiety : Associated with various pharmacological effects, including anticancer and antimicrobial activities.
- Benzenesulfonamide Group : Enhances solubility and bioavailability.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.42 g/mol |
Anticancer Properties
Research indicates that compounds containing imidazole and pyrazole scaffolds exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies suggest that this compound may interact with key signaling pathways in cancer cells, potentially leading to apoptosis or cell cycle arrest.
Antimicrobial Activity
The presence of the furan and imidazole moieties suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The compound's ability to modulate cytochrome P450 enzymes may also influence its pharmacokinetics and enhance its therapeutic efficacy in treating infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of specific kinases or other enzymes involved in cell signaling pathways.
- Interaction with DNA : Potential intercalation or binding to DNA, disrupting replication or transcription processes.
- Modulation of Drug Metabolism : Interaction with cytochrome P450 enzymes affecting the metabolism of co-administered drugs.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the efficacy of similar imidazo[1,2-b]pyrazole derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response.
-
Antimicrobial Activity Assessment :
- Another study tested the compound against several bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., Candida albicans). The results showed promising inhibitory effects, highlighting its potential as a therapeutic agent in infectious diseases.
Interaction Studies
Investigations into the binding affinity of this compound with various biological targets are ongoing. These studies are crucial for understanding how the compound modulates biological pathways and its potential side effects when used therapeutically.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound with a furan ring, an imidazo[1,2-b]pyrazole moiety, and a methoxyacetamide group. It has gained attention in medicinal chemistry because of its potential biological activities.
Chemical Structure and Properties
The compound's key structural components include:
- Furan Ring Contributes to its electronic properties.
- Imidazo[1,2-b]pyrazole Moiety Known for various biological activities.
- Methoxyacetamide Group Enhances solubility and bioavailability.
The molecular formula is C13H16N4O2, and its molecular weight is approximately 252.3 g/mol.
Mode of Action
Compounds with structures similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide, such as indole derivatives, can bind with high affinity to multiple receptors. Compounds with similar structures have exhibited various biological and pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Synthesis
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the imidazo[1,2-b]pyrazole core: Achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the furan ring: Functionalization of the imidazo[1,2-b]pyrazole core with a furan ring, often through a Suzuki-Miyaura coupling reaction.
- Attachment of the ethyl linker: Introduction of the ethyl linker via alkylation reactions.
- Addition of the methoxyacetamide group: Acylation of the intermediate compound with methoxyacetyl chloride under basic conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Potential Chemical Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide can undergo chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The imidazo[1,2-b]pyrazole core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
- Substitution: The methoxyacetamide group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its sulfonamide substituent and fused heterocyclic system. Below is a detailed comparison with its closest analog, N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1795490-56-0) :
Impact of Sulfonamide Substituents
- However, the lack of methyl groups on the sulfonamide nitrogen (cf. the analog) could reduce metabolic stability .
- Methyl groups on the pyrazole may also shield the sulfonamide from enzymatic degradation .
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. For example, imidazo[1,2-b]pyrazole intermediates can be prepared via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by sulfonamide coupling . Key steps include:
- Aza-Wittig reactions for imidazole ring formation (e.g., using triphenylphosphine and carbon tetrachloride) .
- Nucleophilic substitution for sulfonamide attachment under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
Purity validation: - HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Mass spectrometry (ESI-MS) for molecular ion detection .
- 1H/13C NMR to verify substituent positions and absence of unreacted intermediates .
Q. Q2. What spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Essential for resolving bond angles, torsion angles, and supramolecular interactions (e.g., weak C–H⋯O bonds). Use SHELXL for refinement, ensuring R-factor < 0.05 .
- FT-IR spectroscopy: Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and imidazole N–H stretches (~3400 cm⁻¹) .
- 2D NMR (COSY, HSQC): Assign overlapping proton environments, especially in furan and imidazole rings .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs . To address this:
- Dose-response assays: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural analogs: Synthesize derivatives with modified furan or sulfonamide groups to isolate pharmacophores .
- Theoretical modeling: Use DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO/LUMO) with activity trends .
Q. Q4. What experimental designs are recommended for studying its mechanism of action in antimicrobial applications?
Methodological Answer:
- Time-kill assays: Monitor bacterial/fungal viability over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects .
- Membrane permeability tests: Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption .
- Resistance studies: Serial passage experiments under sub-MIC conditions to evaluate mutation rates .
Q. Q5. How can crystallographic data inform the design of derivatives with enhanced stability?
Methodological Answer:
- Crystal packing analysis: Identify stabilizing interactions (e.g., π-π stacking in imidazole rings) using Mercury software .
- Co-crystallization trials: Screen with co-formers (e.g., carboxylic acids) to improve solubility without altering activity .
- Thermogravimetric analysis (TGA): Measure thermal decomposition profiles to correlate stability with intermolecular forces .
Data Analysis and Interpretation
Q. Q6. How should researchers handle inconsistent solubility data across studies?
Methodological Answer:
Q. Q7. What strategies validate computational predictions of this compound’s binding affinity?
Methodological Answer:
- Molecular docking (AutoDock Vina): Compare predicted binding poses with experimental mutagenesis data (e.g., key residue knockouts) .
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to confirm docking scores .
- Isothermal titration calorimetry (ITC): Quantify enthalpy/entropy contributions to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
